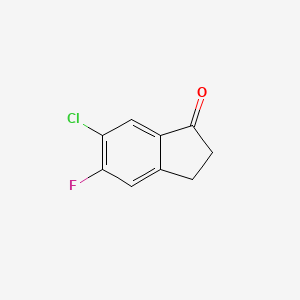

6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-chloro-5-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPREBGZJITQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661189 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-75-9 | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881189-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one CAS 881189-75-9 properties

An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 881189-75-9)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated derivative of indanone, a bicyclic ketone. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and serving as a versatile intermediate for the synthesis of more complex molecules.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a compound of considerable interest for researchers and scientists in the field of drug development. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 881189-75-9 | [2] |

| Molecular Formula | C₉H₆ClFO | [2] |

| Molecular Weight | 184.60 g/mol | Calculated |

| Monoisotopic Mass | 184.00912 Da | [2] |

| Appearance | Predicted: White to off-white solid | Inferred from similar indanones |

| Melting Point | Estimated: 95-105 °C | Based on related structures |

| Boiling Point | Estimated: > 300 °C | Based on related structures |

| Solubility | Predicted: Soluble in organic solvents like DCM, EtOAc, and acetone; insoluble in water. | General solubility of indanones |

| Predicted XlogP | 2.4 | [2] |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy is a common and effective method for the preparation of indanones.[3][4]

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene

This step involves the reaction of 1-chloro-2-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one.[5]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add 3-chloropropionyl chloride (1.1 equivalents).

-

After stirring for 15 minutes, add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

The intermediate from Step 1 undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the final product. This is typically promoted by a strong acid.[3]

Experimental Protocol:

-

The crude 3-chloro-1-(3-chloro-4-fluorophenyl)propan-1-one is added slowly to concentrated sulfuric acid at room temperature.

-

The mixture is heated to 80-100 °C and stirred for 2-4 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water until neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Spectral Analysis (Predicted)

As experimental spectra are not publicly available, the following are predicted interpretations based on the compound's structure and data from similar molecules.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR chemical shifts for key protons.

-

Aromatic Protons (H-4 and H-7): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the 7-position (H-7) will likely be downfield due to the deshielding effect of the carbonyl group. The proton at the 4-position (H-4) will also appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom.

-

Methylene Protons (H-2 and H-3): Two triplets are expected for the two methylene groups in the five-membered ring. The protons at the 2-position (H-2), adjacent to the carbonyl group, will be deshielded and appear further downfield (around δ 3.1 ppm) compared to the protons at the 3-position (H-3) (around δ 2.7 ppm).

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): A singlet is expected around δ 195-205 ppm.

-

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 120-160 ppm). The carbons attached to fluorine (C-5) and chlorine (C-6) will show characteristic splitting patterns and chemical shifts. The carbon-fluorine coupling (J_CF) will be significant.

-

Methylene Carbons (C-2 and C-3): Two signals are expected for the aliphatic carbons, with C-2 (adjacent to the carbonyl) appearing more downfield (around δ 35-40 ppm) than C-3 (around δ 25-30 ppm).

Predicted IR Spectrum

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ketone within a five-membered ring.

-

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium bands are expected in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184 and an M+2 peak at m/z = 186 with a relative intensity of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

-

Fragmentation: Common fragmentation patterns for indanones would involve the loss of CO (m/z = 156) and subsequent fragmentation of the aromatic ring.

Potential Applications in Drug Discovery

Substituted indanones are valuable scaffolds in medicinal chemistry due to their wide range of biological activities.[6] The presence of chloro and fluoro substituents on the aromatic ring of this compound makes it an attractive starting material for the synthesis of novel drug candidates. Halogenation can enhance membrane permeability, block metabolic degradation, and improve binding affinity to target proteins.[7] This compound could serve as a key intermediate in the development of inhibitors for various enzymes or antagonists for receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Workflow for a Medicinal Chemistry Application

Caption: A typical workflow for utilizing the title compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on related indanones and general laboratory safety principles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[9]

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like the Friedel-Crafts reaction. While experimental data is currently limited, its predicted properties suggest it is a stable, solid compound that can be handled with standard laboratory procedures. The strategic placement of halogen atoms on the indanone core provides a valuable starting point for the synthesis of diverse libraries of compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 3. FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents [patents.google.com]

- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 7. Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust synthetic pathway, and its prospective applications in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical scaffold.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic ketone. The indanone core, a fusion of a benzene and a cyclopentanone ring, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[1] The strategic placement of both a chloro and a fluoro substituent on the aromatic ring significantly modulates the electronic properties and metabolic stability of the molecule, making it an attractive starting material for drug design.[2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO | [3] |

| Molecular Weight | 184.59 g/mol | [3] |

| CAS Number | 881189-75-9 | [3] |

| Appearance | Expected to be a light yellow or off-white solid | [4] |

| Melting Point | Not reported, but similar compounds like 6-chloro-1-indanone melt at 71-79 °C | [4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | N/A |

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride derivative.[2] This reaction is typically mediated by a strong acid catalyst. Below is a detailed, self-validating protocol for the synthesis of this compound, adapted from general procedures for similar compounds.[5]

Step 1: Synthesis of 3-(4-chloro-3-fluorophenyl)propanoic acid

The synthesis begins with the creation of the necessary precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid. This can be achieved through various standard organic chemistry reactions, such as a Heck reaction followed by reduction, or a Grignard reaction with a suitable three-carbon synthon. For the purpose of this guide, we will assume the availability of this precursor.

Step 2: Intramolecular Friedel-Crafts Acylation

This step involves the cyclization of the propanoic acid derivative to form the indanone ring.

Materials:

-

3-(4-chloro-3-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Aluminum chloride (AlCl₃) or another Lewis acid

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-(4-chloro-3-fluorophenyl)propanoic acid in anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise at room temperature. The reaction mixture is then gently refluxed for 2-3 hours or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Friedel-Crafts Cyclization: After cooling the reaction mixture to room temperature, the excess thionyl chloride and DCM are removed under reduced pressure. The crude acid chloride is then redissolved in fresh anhydrous DCM and cooled to 0 °C in an ice bath. To this solution, 1.2 to 1.5 equivalents of anhydrous aluminum chloride are added portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the indanone product.

-

Work-up: Upon completion, the reaction is carefully quenched by pouring the mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum complexes. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

The overall synthetic workflow is illustrated below.

References

A Technical Guide to the Spectral Analysis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

Introduction

6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative of interest in synthetic and medicinal chemistry. Its rigid bicyclic core, substituted with both chloro and fluoro moieties on the aromatic ring, makes it a valuable scaffold for the development of novel chemical entities. Thorough structural characterization is paramount for its use in research and drug development, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides an in-depth analysis of the expected spectral data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide based on the analysis of structurally related compounds and established spectroscopic principles. We will delve into the theoretical basis for the predicted spectral features, offering insights into the influence of the compound's structure on its spectroscopic signature. Furthermore, detailed, field-proven protocols for acquiring high-quality spectral data for this class of compounds are provided.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with the IUPAC numbering convention, is presented below. The presence of a carbonyl group, an aromatic ring with two different halogen substituents, and two aliphatic methylene groups gives rise to a distinct set of signals in each spectroscopic analysis.

Molecular Formula: C₉H₆ClFO Molecular Weight: 184.60 g/mol

Diagram 1: Molecular Structure

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, we expect to see signals corresponding to the aliphatic protons on C2 and C3, and the aromatic protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (2H) | ~ 2.7 - 2.9 | Triplet (t) | ~ 6-8 |

| H3 (2H) | ~ 3.0 - 3.2 | Triplet (t) | ~ 6-8 |

| H4 (1H) | ~ 7.5 - 7.7 | Doublet (d) | ~ 8-9 (⁴JHF) |

| H7 (1H) | ~ 7.3 - 7.5 | Singlet (or narrow doublet) |

Interpretation and Rationale

-

Aliphatic Protons (H2 and H3): The protons on C2 and C3 are adjacent to each other, forming an A₂B₂ spin system. They will appear as two triplets. The protons at C3, being closer to the aromatic ring, are expected to be slightly deshielded and appear at a slightly higher chemical shift compared to the C2 protons.

-

Aromatic Protons (H4 and H7): The aromatic region will show two signals. The proton at C4 will be coupled to the fluorine at C5, resulting in a doublet with a typical ortho ⁴JHF coupling constant. The proton at C7 has no adjacent protons and is meta to the fluorine, so any coupling would be small. It is therefore predicted to be a singlet or a very narrowly split doublet. The electron-withdrawing effects of the carbonyl group and the halogens will shift these protons downfield.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Diagram 2: NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~ 2960 - 2850 | C-H stretch (aliphatic) | Medium |

| ~ 1720 - 1700 | C=O stretch (ketone, conjugated) | Strong |

| ~ 1600, 1480 | C=C stretch (aromatic) | Medium-Strong |

| ~ 1250 - 1150 | C-F stretch | Strong |

| ~ 850 - 750 | C-Cl stretch | Medium-Strong |

Interpretation and Rationale

-

Carbonyl Stretch: The most prominent peak will be the C=O stretch of the ketone. Conjugation with the aromatic ring is expected to lower its frequency to around 1700-1720 cm⁻¹ from the typical ~1715 cm⁻¹ for a saturated ketone.[1][2][3]

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be just below 3000 cm⁻¹.

-

C-X Stretches: The C-F and C-Cl stretching vibrations will be visible in the fingerprint region, typically as strong absorptions.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Predicted Relative Intensity |

| 184/186 | [M]⁺˙ | High (in a ~3:1 ratio) |

| 156/158 | [M - CO]⁺˙ | Medium |

| 121 | [M - CO - Cl]⁺ | Medium |

Interpretation and Rationale

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 184. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an M+2 peak at m/z 186 with approximately one-third the intensity of the molecular ion peak will be observed.[4]

-

Fragmentation: Common fragmentation pathways for ketones include the loss of carbon monoxide (CO, 28 Da), which would result in a fragment at m/z 156/158.[5][6][7] Subsequent loss of the chlorine atom would lead to a fragment at m/z 121.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400.

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio.

Diagram 3: Mass Spectrometry Fragmentation

Caption: Predicted primary fragmentation pathway for the target molecule.

Conclusion

The predictive spectral analysis of this compound presented in this guide provides a comprehensive framework for the structural characterization of this compound. The predicted ¹H NMR, IR, and MS data are based on well-established spectroscopic principles and comparison with structurally similar molecules. The detailed experimental protocols offer a standardized approach to acquiring high-quality data. This guide is intended to be a valuable resource for researchers, enabling them to anticipate, acquire, and interpret the spectral data for this and related compounds, thereby facilitating their research and development endeavors.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Determining the Solubility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one in various organic solvents. Recognizing the critical role of solubility in the pharmaceutical sciences, this document moves beyond a simple recitation of data. Instead, it offers a detailed exposition on the principles of solubility, a robust experimental protocol for its determination, and the rationale behind methodological choices. In the absence of extensive published solubility data for this specific compound, this guide empowers researchers to generate high-quality, reliable data in their own laboratories. The protocols described herein are grounded in established pharmacopeial standards and best practices in the field, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[3][4] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate and variable bioavailability, which can compromise the therapeutic potential of an otherwise potent active pharmaceutical ingredient (API).[1][5]

The subject of this guide, this compound, is a halogenated indanone derivative. While specific literature on its direct application is emerging, the indanone scaffold is of significant interest in medicinal chemistry, with derivatives showing a broad range of biological activities.[6] Understanding the solubility of this compound in various organic solvents is crucial for several stages of drug development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.[7]

-

Formulation Development: Knowledge of solubility in different solvent systems, including co-solvents and lipid-based systems, is foundational for designing effective oral, parenteral, and topical dosage forms.[3]

-

Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo studies requires a thorough understanding of the compound's solubility characteristics.

-

Analytical Method Development: The choice of solvents is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment.

This guide provides a detailed methodology to systematically evaluate the solubility of this compound, enabling researchers to make informed decisions throughout the drug development process.

Physicochemical Properties: A Theoretical Grounding

Key molecular properties that influence solubility include:

-

Polarity: The distribution of electron density within the molecule.

-

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors.

-

Molecular Size and Shape: Larger molecules and those with more rigid crystal lattices tend to be less soluble.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound.

A comprehensive understanding of these properties can guide the selection of an appropriate range of organic solvents for solubility screening.[5][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[9][10][11][12] This method, recommended by various pharmacopeias, involves agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium.[13][14] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (as a pure, crystalline solid)

-

A range of analytical grade organic solvents (see Table 1 for suggestions)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Recommended Solvents for Screening

The choice of solvents should cover a range of polarities and chemical functionalities to provide a comprehensive solubility profile.[15][16][17]

Table 1: Suggested Organic Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. Commonly used in pharmaceutical formulations.[16] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar, aprotic solvents with good solvating power for a range of compounds.[16] |

| Esters | Ethyl Acetate | Moderately polar solvent, often used in extractions and as a less toxic alternative to other solvents.[7] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with good solvating capabilities for many organic compounds. |

| Chlorinated | Dichloromethane (DCM) | A common solvent in organic synthesis, but its use is often limited due to toxicity concerns.[17] |

| Aromatic | Toluene | Nonpolar solvent, useful for assessing solubility in lipophilic environments. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMA) | Highly polar, aprotic solvents with strong solvating power. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar, aprotic solvent known for its ability to dissolve a wide range of compounds.[18] |

| Nitriles | Acetonitrile | A polar, aprotic solvent commonly used as a mobile phase in HPLC. |

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Figure 1. Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 10-20 mg of the compound.

-

Accurately pipette a known volume (e.g., 1-2 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[11] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured concentration does not change significantly over time.[19]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC method. The method should be demonstrated to be linear, accurate, and precise in the expected concentration range.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factors. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solvating power of different organic solvents.

Table 2: Template for Reporting Solubility Data of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description* |

| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |

| Ethanol | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |

| Ethyl Acetate | [Experimental Data] | [Calculated Data] | [e.g., Slightly Soluble] |

| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Very Slightly Soluble] |

| Dimethyl Sulfoxide | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |

*Qualitative descriptions can be assigned based on pharmacopeial definitions (e.g., from the European Pharmacopoeia).[20][21][22]

The following diagram illustrates the relationship between solvent properties and the expected solubility of a compound like this compound.

Caption: Figure 2. Factors Influencing Solubility.

Interpreting the results involves correlating the observed solubilities with the physicochemical properties of the solvents. For instance, high solubility in polar aprotic solvents like DMSO and DMF would suggest that dipole-dipole interactions are significant for solvating the molecule. Conversely, good solubility in less polar solvents like ethyl acetate or toluene would indicate the importance of van der Waals forces and the lipophilic nature of the indanone ring system.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask protocol, researchers can generate reliable and accurate data that is essential for advancing the development of this compound. The provided framework for solvent selection, experimental execution, and data interpretation ensures that the generated solubility profile will be a valuable asset for formulation scientists, medicinal chemists, and analytical development teams.

Future work could expand upon this foundation by investigating the temperature dependence of solubility, which is crucial for understanding the thermodynamics of dissolution and for designing robust crystallization processes. Additionally, exploring solubility in binary or ternary solvent systems can provide valuable insights for optimizing reaction conditions and formulation strategies.[23]

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. jmpas.com [jmpas.com]

- 5. ucd.ie [ucd.ie]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. quora.com [quora.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. uspbpep.com [uspbpep.com]

- 14. Solubility Measurements | USP-NF [uspnf.com]

- 15. researchgate.net [researchgate.net]

- 16. globalpharmatek.com [globalpharmatek.com]

- 17. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. â©1236⪠Solubility Measurements [doi.usp.org]

- 20. scribd.com [scribd.com]

- 21. afda.gov.af [afda.gov.af]

- 22. youtube.com [youtube.com]

- 23. research.unipd.it [research.unipd.it]

The Indanone Core: A Privileged Scaffold Forged in a Century of Synthetic Innovation

An In-depth Technical Guide on the Discovery, History, and Application of Substituted 1-Indanone Compounds

Abstract

The 1-indanone scaffold, a deceptively simple bicyclic ketone, represents a cornerstone in modern medicinal chemistry and organic synthesis. Its rigid, yet synthetically malleable, framework is embedded in a multitude of natural products and blockbuster pharmaceuticals, most notably the anti-Alzheimer's agent Donepezil. This technical guide provides an in-depth exploration of the 1-indanone core, charting its historical discovery, the evolution of its synthesis from classical intramolecular cyclizations to sophisticated transition-metal-catalyzed methodologies, and its profound impact on drug development. Authored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key experimental choices, provides detailed protocols for foundational synthetic transformations, and presents quantitative biological data to offer a comprehensive field-proven perspective on this privileged chemical entity.

A Historical Perspective: From Classical Cyclizations to Catalytic Finesse

The journey of the 1-indanone nucleus began in the early 20th century, driven by the fundamental principles of aromatic chemistry. The first documented syntheses appeared in the 1920s, establishing a robust foundation for what would become a century of methodological refinement.[1]

-

The 1920s-1930s - The Friedel-Crafts Era: The earliest reliable method for constructing the 1-indanone ring system was the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive acyl chloride derivatives.[1][2] The first synthesis of the parent 1-indanone from phenylpropionic acid chloride and aluminum chloride was published in 1927.[1] These early methods were effective but often required harsh conditions and stoichiometric amounts of strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA), limiting their functional group tolerance.[2][3]

-

The 1940s - The Nazarov Innovation: In 1941, Ivan Nazarov reported a novel acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones.[4] This reaction, now known as the Nazarov cyclization , was later adapted for the synthesis of 1-indanones, typically using chalcones (1,3-diaryl-2-propen-1-ones) as precursors.[5][6] This provided a powerful alternative to the Friedel-Crafts approach, allowing for different substitution patterns and leveraging the rich chemistry of α,β-unsaturated ketones.

-

Late 20th & Early 21st Century - The Catalytic Revolution: The advent of transition-metal catalysis revolutionized organic synthesis, and the construction of the 1-indanone core was no exception. Palladium-catalyzed reactions, such as the intramolecular Heck reaction , emerged as elegant methods for forming the five-membered ring under milder conditions with greater precision.[7][8] Concurrently, other cycloaddition strategies like the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, were developed to provide access to highly substituted and complex indanone frameworks.[9][10] These modern methods offer unparalleled efficiency, selectivity, and functional group compatibility, enabling the synthesis of intricate molecular architectures for drug discovery.

Core Synthetic Methodologies: Mechanism and Practice

The choice of synthetic route to a substituted 1-indanone is dictated by the desired substitution pattern, available starting materials, and required scale. Understanding the mechanism and practical considerations of each core methodology is paramount for successful synthesis design.

The Workhorse: Intramolecular Friedel-Crafts Acylation

This remains one of the most fundamental and widely used methods for 1-indanone synthesis. The reaction proceeds via electrophilic aromatic substitution, where the tethered acyl group cyclizes onto the aromatic ring.

Mechanism Rationale: The reaction is initiated by a strong acid (Lewis or Brønsted) which activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the tethered aromatic ring in a rate-determining intramolecular cyclization. Subsequent deprotonation by a weak base restores aromaticity, yielding the stable 1-indanone product. The choice of acid is critical; stronger acids like triflic acid or AlCl₃ are needed for less reactive aromatic rings, while milder catalysts can be used for electron-rich systems.[1][11]

Detailed Synthetic Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride [2]

-

Preparation of Acyl Chloride: In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution (SO₂ and HCl) ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride, which can be used directly in the next step.

-

Cyclization: Under an inert atmosphere (N₂ or Ar), charge a separate dry flask with anhydrous aluminum chloride (AlCl₃, 1.3 eq). Add anhydrous DCM and cool the suspension to 0 °C. Dissolve the crude 3-phenylpropionyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction and Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Work-up and Purification: Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-indanone.

The Electrocyclic Approach: Nazarov Cyclization

The Nazarov cyclization provides an alternative and powerful route, particularly for indanones derived from chalcones. It involves an acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone or its equivalent.

Mechanism Rationale: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the chalcone, which generates a pentadienyl cation intermediate. This key intermediate then undergoes a thermally allowed 4π-conrotatory electrocyclization to form a five-membered ring and a new oxyallyl cation. The stereochemistry of the cyclization is dictated by orbital symmetry rules. Finally, a proton is eliminated, and subsequent tautomerization yields the stable, aromatic 1-indanone product. The choice of acid catalyst (e.g., TFA, Cu(OTf)₂, FeCl₃) can influence reaction rates and, in some cases, the regioselectivity of the final double bond placement before tautomerization.[5][12]

Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization [13]

-

Reaction Setup: To a solution of the substituted chalcone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.03 M) under an inert atmosphere, add the Lewis acid catalyst (e.g., SnCl₄, 2.0 eq, as a 1.0 M solution in DCM) dropwise at 0 °C (ice bath).

-

Reaction: Allow the solution to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Stir the resulting mixture vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel to afford the desired substituted 1-indanone.

Modern Catalytic Strategies: The Intramolecular Heck Reaction

The palladium-catalyzed intramolecular Heck reaction offers a mild and highly versatile method for synthesizing 1-indanones from readily available ortho-halostyrene derivatives.

Mechanism Rationale: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the aryl-halide bond, forming an arylpalladium(II) intermediate. This is followed by coordination of the tethered alkene and subsequent migratory insertion (carbopalladation) to form the five-membered ring and a new σ-alkylpalladium(II) complex. The final step is a syn-β-hydride elimination, which forms the product and regenerates a hydridopalladium(II) species. Reductive elimination with a base regenerates the active Pd(0) catalyst, completing the cycle. This method's power lies in its tolerance of various functional groups and the ability to control stereochemistry through the use of chiral ligands.[7][14][15]

The 1-Indanone Scaffold in Drug Discovery: From Bench to Bedside

The rigid conformation and versatile substitution points of the 1-indanone core make it a "privileged scaffold" in medicinal chemistry. It serves as a template for designing ligands that can fit into specific enzyme active sites or receptor pockets with high affinity.

Case Study 1: Donepezil (Aricept®) - A Landmark in Alzheimer's Treatment

The discovery of Donepezil is a textbook example of rational drug design. Researchers at Eisai sought a new acetylcholinesterase inhibitor (AChEI) to treat Alzheimer's disease, aiming to overcome the short duration of action and hepatotoxicity associated with previous drugs like physostigmine and tacrine.[16]

The development path began with an N-benzylpiperazine lead compound. Through systematic structural modifications, it was discovered that replacing this with an N-benzylpiperidine moiety dramatically increased anti-AChE activity. Crucially, the team found that incorporating this pharmacophore into a rigid 1-indanone skeleton resulted in a highly potent and selective inhibitor.[16][17] Donepezil (marketed as Aricept®) was approved by the FDA in 1996 and became a first-line treatment for Alzheimer's disease, demonstrating the power of the indanone core in CNS drug development.[18][19]

Case Study 2: Indanocine - A Potent Anticancer Agent

Indanocine is a potent investigational anticancer drug that highlights another key therapeutic application of the indanone scaffold.[20] It functions as a microtubule destabilizing agent, binding to the colchicine binding site on β-tubulin.[20] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[21] Studies have shown that indanocine and its analogues exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including drug-resistant ones, with GI₅₀ (50% growth inhibition) values often in the nanomolar range.[11][22] The synthesis of indanocine itself relies on classical indanone chemistry, demonstrating how these foundational reactions are applied to create complex, biologically active molecules.[20]

Quantitative Biological Activity of Substituted 1-Indanones

The following table summarizes the biological activity of selected 1-indanone derivatives, showcasing their potency as both cholinesterase inhibitors and anticancer agents.

| Compound Class | Target / Cell Line | IC₅₀ / GI₅₀ | Reference |

| Cholinesterase Inhibitors | |||

| Indanone Derivative 9 | Acetylcholinesterase (AChE) | 14.8 nM | [4] |

| Indanone Derivative 14 | Acetylcholinesterase (AChE) | 18.6 nM | [4] |

| Indanone Derivative 5c | Acetylcholinesterase (AChE) | 0.12 µM | [23] |

| Indanone Derivative 7b | Butyrylcholinesterase (BChE) | 0.04 µM | [23] |

| Indanone Derivative 64 | Acetylcholinesterase (AChE) | 12.01 µM | [24] |

| Anticancer Agents | |||

| Indanocine | NCI 60-cell line panel (Mean) | < 20 nM | [11][22] |

| ITH-6 | HT-29 (Colon Cancer) | 0.44 µM | [25] |

| ITH-6 | KM 12 (Colon Cancer) | 0.41 µM | [25] |

| Gallic Acid-based Indanone | Tubulin Polymerization | 0.63 µM | [26] |

| Benzylindanocine 12i | HCT-116 (Colon Cancer) | Potent Activity | [20] |

Conclusion and Future Outlook

From its discovery through classical organic reactions to its synthesis via elegant, modern catalytic processes, the substituted 1-indanone core has proven to be a remarkably enduring and versatile scaffold. Its journey through the last century of chemical synthesis mirrors the evolution of the field itself—a progression towards greater efficiency, precision, and sustainability. The continued success of indanone-based drugs like Donepezil and the promise of investigational agents like Indanocine ensure that this privileged structure will remain a focal point of research in medicinal chemistry. Future innovations will likely focus on developing novel asymmetric catalytic methods to access chiral indanones with even greater control, further expanding the chemical space available to drug discovery professionals and solidifying the 1-indanone's legacy as a truly foundational element in the synthesis of bioactive molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Design, synthesis and antiproliferative activity of indole analogues of indanocine - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Nazarov Cyclization [organic-chemistry.org]

- 13. Nazarov Cyclization | NROChemistry [nrochemistry.com]

- 14. soc.chim.it [soc.chim.it]

- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 16. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Donepezil - Wikipedia [en.wikipedia.org]

- 19. Donepezil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 20. An improved synthesis of indanocine and antiproliferative activity of 2-benzylindanocine via microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Suppliers and availability of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 886953-61-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in medicinal chemistry. It covers the compound's properties, commercial availability, synthetic routes, analytical quality control, applications in drug discovery, and essential safety protocols.

Part 1: Compound Identification and Physicochemical Properties

This compound is a substituted indanone, a class of compounds recognized for its utility in the synthesis of complex molecular architectures.[1] The presence of both chlorine and fluorine atoms on the aromatic ring makes it a valuable intermediate for creating analogues with modulated electronic and pharmacokinetic properties, a common strategy in modern drug discovery.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 886953-61-7 |

| Molecular Formula | C₉H₆ClFO |

| Molecular Weight | 184.60 g/mol |

| Appearance | Typically an off-white to yellow or brown solid |

| Purity | Commercially available with purity typically ≥95% |

Note: Physical properties such as melting point and solubility should be confirmed from the certificate of analysis provided by the specific supplier.

Part 2: Sourcing and Commercial Availability

This compound is available from various chemical suppliers specializing in research and development chemicals. It is typically sold in quantities ranging from milligrams to multiple grams. For larger, multi-kilogram quantities, inquiries for custom synthesis are usually required.

Table 2: Representative Commercial Suppliers

| Supplier | Example Product Code(s) | Typical Quantities Offered |

| AK Scientific, Inc. | 4856DF | 500mg, 1g, 5g[3] |

| Alichem | 881189759 | 1g, 5g[3] |

| Ambeed | A216815 | 5g[3] |

| ChemicalBook | Aggregates multiple suppliers | Varies[4] |

| Cenmed Enterprises | C007B-516592 | Inquiry-based[5] |

When procuring this reagent, especially for cGMP applications, it is critical to request a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and impurity profile. Lead times can vary significantly between suppliers and depend on stock status.

Part 3: Synthetic Pathways and Methodologies

The synthesis of 1-indanone scaffolds is a well-established area of organic chemistry.[1] The most common and industrially scalable approach for compounds like this compound is an intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropionic acid precursor. This method offers a direct and often high-yielding route to the tricyclic core.

Diagram 1: General Synthetic Workflow

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. cenmed.com [cenmed.com]

A Theoretical Deep Dive into 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one: A Computational Guide for Drug Discovery

This technical guide provides a comprehensive theoretical framework for the study of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with potential significance in medicinal chemistry. Indanone scaffolds are prevalent in biologically active compounds, serving as key intermediates in the synthesis of various therapeutic agents.[1][2] The strategic placement of chloro and fluoro substituents on the aromatic ring is anticipated to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a person of interest for rational drug design.

Computational investigations into indanone derivatives have highlighted their potential in drug discovery, including their role as inhibitors of the E3 ubiquitin ligase component cereblon.[3] Such studies underscore the value of theoretical analysis in predicting molecular interactions and guiding synthetic efforts toward more potent and selective drug candidates.[3][4][5] This guide outlines a robust, first-principles computational workflow designed to elucidate the structural, electronic, and spectroscopic properties of this compound, providing foundational data for its potential application in drug development.

I. Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₉H₆ClFO.[6] Its structure features a fused ring system consisting of a benzene ring and a cyclopentanone ring, with chloro and fluoro substituents at positions 6 and 5 of the indane core, respectively.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO | PubChem[6] |

| Molecular Weight | 184.59 g/mol | PubChem |

| Monoisotopic Mass | 184.00912 Da | PubChem[6] |

| SMILES | C1CC(=O)C2=CC(=C(C=C21)F)Cl | PubChem[6] |

| InChI | InChI=1S/C9H6ClFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 | PubChem[6] |

| XlogP (Predicted) | 2.4 | PubChem[6] |

II. Computational Methodology: A Self-Validating Approach

The theoretical investigation of this compound will be conducted using Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results.

Workflow for Theoretical Analysis

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Step-by-Step Protocol

-

Structure Preparation : The initial 3D structure of this compound will be generated from its SMILES representation.

-

Geometry Optimization : The structure will be optimized to its lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used for organic molecules and provides a good description of both structure and electronic properties. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the halogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density.

-

Frequency Analysis : To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Electronic Property Calculation : Following successful optimization, single-point energy calculations will be performed to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

-

Spectroscopic Prediction : The vibrational frequencies from the frequency calculation will be used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

III. Theoretical Analysis and Expected Insights

The proposed computational study will provide valuable insights into the intrinsic properties of this compound, which are crucial for understanding its potential as a drug candidate.

A. Structural Parameters

The geometry optimization will yield precise bond lengths, bond angles, and dihedral angles. These parameters provide a foundational understanding of the molecule's 3D shape, which is a primary determinant of its ability to interact with a biological target. The planarity of the indanone ring system and the orientation of the substituents will be of particular interest.

B. Electronic Properties

The electronic properties of a molecule are critical for its reactivity and intermolecular interactions.

-

HOMO-LUMO Analysis : The energies of the HOMO and LUMO, and the resulting energy gap, are fundamental descriptors of chemical reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these frontier orbitals will indicate the likely sites for electrophilic and nucleophilic attack.

-

Electrostatic Potential (ESP) : The ESP map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (electron-poor) are prone to nucleophilic attack. The ESP map will be crucial for predicting non-covalent interactions with a protein binding pocket.

C. Spectroscopic Signatures

Predicted IR and NMR spectra serve as a theoretical benchmark that can be used to confirm the identity and purity of the synthesized compound.

-

Infrared (IR) Spectrum : The calculated vibrational frequencies will correspond to specific bond stretches, bends, and torsions. The characteristic carbonyl (C=O) stretch of the indanone core is expected to be a prominent feature. The positions of other peaks will be influenced by the chloro and fluoro substituents.

-

Nuclear Magnetic Resonance (NMR) Spectrum : The predicted ¹H and ¹³C NMR chemical shifts provide a detailed map of the chemical environment of each nucleus. These theoretical values can be directly compared with experimental data to aid in structure elucidation and verification.

IV. Relevance to Drug Development

The theoretical data generated through this computational workflow has direct implications for the drug development process.

-

Structure-Activity Relationship (SAR) Studies : The detailed structural and electronic data can be used to build more accurate quantitative structure-activity relationship (QSAR) models, which correlate molecular features with biological activity.

-

Lead Optimization : Understanding the electronic properties and potential interaction sites of this compound can guide further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, the ESP map can suggest where to introduce additional functional groups to enhance binding to a target protein.

-

Pharmacophore Modeling : The 3D structure and key electronic features can be used to develop a pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity. This model can then be used for virtual screening of compound libraries to identify other potential drug candidates.

V. Conclusion

The theoretical study of this compound, as outlined in this guide, provides a powerful, non-empirical approach to characterizing a potential drug candidate. By leveraging modern computational chemistry techniques, researchers can gain a deep understanding of the molecule's intrinsic properties, which is invaluable for guiding its synthesis, characterization, and further development as a therapeutic agent. This in-silico approach accelerates the drug discovery pipeline by enabling more informed, data-driven decisions.

References

- 1. rjptonline.org [rjptonline.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Introduction: The Significance of the Indanone Core and a Targeted Synthesis

An Application Note for the Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one

The 1-indanone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and biologically active molecules.[1] Its rigid, fused-ring system provides a valuable platform for developing therapeutic agents, notably in areas like neurodegenerative diseases, including Alzheimer's.[1][2][3] The synthesis of substituted indanones, such as this compound, is therefore of significant interest to researchers in drug discovery and development.

This document provides a detailed, two-part protocol for the synthesis of this compound. The synthetic strategy hinges on a classic and robust transformation: the intramolecular Friedel-Crafts acylation.[1][4] This powerful reaction enables the construction of the indanone's five-membered ring through the cyclization of an arylpropanoic acid precursor.[2] Our approach is designed to be logical and efficient, proceeding from commercially available starting materials to the final target compound.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

-

Preparation of the Precursor: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoic acid from 3-chloro-4-fluorobenzaldehyde.

-

Cyclization to the Target Molecule: Intramolecular Friedel-Crafts acylation of the propanoic acid precursor to yield this compound.

This workflow ensures a clear progression from starting materials to the final, purified product.

Caption: High-level workflow for the synthesis of the target indanone.

Part A: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoic acid

Principle: This stage employs a modified Knoevenagel-Doebner condensation. 3-chloro-4-fluorobenzaldehyde reacts with malonic acid in the presence of a base catalyst (pyridine) to form a cinnamic acid derivative. Subsequent heating leads to decarboxylation, yielding the desired propanoic acid precursor. This method is adapted from established procedures for similar phenylpropanoic acids.[3][5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 3-chloro-4-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 10.0 g | 63.1 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 13.1 g | 126.2 |

| Pyridine | C₅H₅N | 79.10 | 5.0 mL | - |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Concentrated HCl | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Protocol

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charge Reagents: To the flask, add 3-chloro-4-fluorobenzaldehyde (10.0 g, 63.1 mmol), malonic acid (13.1 g, 126.2 mmol), toluene (100 mL), and pyridine (5.0 mL).

-

Heating and Water Removal: Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The disappearance of the starting aldehyde spot indicates completion.

-

Cooling and Acidification: Once complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add 100 mL of 2M HCl (aq). Shake vigorously. A precipitate (the product) should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine all organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a toluene/hexane mixture to yield 3-(3-chloro-4-fluorophenyl)propanoic acid as a white to off-white solid.

Causality Note: Pyridine acts as a base to deprotonate malonic acid, facilitating the initial condensation. The Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct.

Part B: Synthesis of this compound

Principle: The core of this synthesis is the intramolecular Friedel-Crafts acylation. The precursor acid is treated with a strong protic acid, Polyphosphoric Acid (PPA), which serves as both the catalyst and a powerful dehydrating agent.[6] PPA protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the desired five-membered ketone ring.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Notes |

| 3-(3-chloro-4-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 218.61 | 10.0 g | From Part A |

| Polyphosphoric Acid (PPA) | (HPO₃)ₙ | - | ~100 g | 10x weight of acid |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | - |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | For washing | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | For drying | - |

| Silica Gel | SiO₂ | 60.08 | For chromatography | - |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (~100 g).

-

Heating PPA: Begin stirring and gently heat the PPA to approximately 70-80 °C. This is necessary to reduce its viscosity, allowing for efficient mixing.

-

Addition of Precursor: Once the PPA is mobile, slowly add the 3-(3-chloro-4-fluorophenyl)propanoic acid (10.0 g) in portions over 15-20 minutes. Ensure the temperature does not rise excessively during the addition.

-

Cyclization Reaction: After the addition is complete, increase the temperature of the reaction mixture to 90-100 °C. Maintain this temperature with vigorous stirring for 2-4 hours.

-

Reaction Monitoring: Follow the reaction's progress by TLC (hexane:ethyl acetate, 8:2), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

Quenching the Reaction (Critical Step): Once the reaction is complete, allow the mixture to cool slightly (to ~70 °C). In a separate large beaker (at least 1 L), prepare a mixture of crushed ice and water. With extreme caution and vigorous stirring , slowly pour the warm PPA mixture onto the ice. This quenching is highly exothermic and should be performed in a fume hood.

-

Extraction: After the PPA has been fully quenched and dissolved, transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (DCM) (3 x 100 mL).[6]

-

Washing: Combine the organic layers. Wash sequentially with water (1 x 150 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure this compound as a solid.[6]

Causality and Safety Notes:

-

The wash with saturated sodium bicarbonate solution is essential to neutralize any remaining acidic residues and remove any unreacted starting carboxylic acid.[6]

-

Pouring the hot, viscous PPA mixture onto ice is the safest way to quench the reaction. Adding water directly to the hot PPA can cause dangerous splashing.

Summary of Synthesis Parameters

| Step | Key Reagents | Solvent | Temperature | Time | Expected Yield |

| A | 3-chloro-4-fluorobenzaldehyde, Malonic Acid, Pyridine | Toluene | Reflux (~110 °C) | 4-6 h | 75-85% |

| B | 3-(3-chloro-4-fluorophenyl)propanoic acid, PPA | None | 90-100 °C | 2-4 h | 70-80% |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point (MP): To assess purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]